CID 71444832
Description
CID 71444832 (Chemical Identifier 71444832) is a betulin-derived triterpenoid compound, structurally characterized by a pentacyclic lupane skeleton with functional modifications. Key properties of this compound include:
- Molecular Formula: Hypothesized as C₃₅H₅₄O₆ (based on structural analogs like 3-O-caffeoyl betulin, CID 10153267).
- Bioactivity: Likely exhibits anti-inflammatory and anticancer activities, common among triterpenoids, due to modulation of NF-κB and MAPK signaling pathways .
- Analytical Characterization: As inferred from and , this compound can be analyzed via GC-MS for purity assessment and LC-ESI-MS for structural elucidation, leveraging in-source collision-induced dissociation (CID) to confirm substituent positions .

Properties
CAS No. |
56126-79-5 |
|---|---|
Molecular Formula |
Na2Rb |
Molecular Weight |
131.447 g/mol |
InChI |
InChI=1S/2Na.Rb |
InChI Key |
USLOUDZLVKSODR-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Na].[Rb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brivaracetam involves several steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidone ring and the introduction of the butyl side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Brivaracetam follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and stringent quality control measures to ensure the final product meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Brivaracetam undergoes various chemical reactions, including:
Oxidation: Brivaracetam can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its primary amine derivative.
Substitution: Brivaracetam can undergo nucleophilic substitution reactions, particularly at the butyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Brivaracetam N-oxide
Reduction: Brivaracetam primary amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Brivaracetam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrrolidone derivatives.
Biology: Investigated for its effects on synaptic vesicle protein 2A and its role in neurotransmitter release.
Medicine: Primarily used as an anticonvulsant for the treatment of epilepsy. It is also being studied for potential use in other neurological disorders.
Industry: Used in the development of new antiepileptic drugs and as a reference standard in pharmaceutical research.
Mechanism of Action
Brivaracetam exerts its effects by binding to synaptic vesicle protein 2A (SV2A) in the brain. This binding is believed to modulate neurotransmitter release, thereby stabilizing neuronal activity and preventing seizures. The exact molecular pathways involved are still under investigation, but it is known that SV2A plays a crucial role in synaptic vesicle exocytosis and neurotransmitter release.
Comparison with Similar Compounds
Structural Similarities and Differences
CID 71444832 shares a lupane core with betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) but differs in functional group substitutions (Table 1).
Table 1: Structural Comparison of this compound with Analogous Triterpenoids
| Compound | PubChem CID | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Betulin | 72326 | Lupane | -OH at C3, C28 | 442.70 |
| Betulinic Acid | 64971 | Lupane | -COOH at C28, -OH at C3 | 456.70 |
| 3-O-Caffeoyl Betulin | 10153267 | Lupane | Caffeoyl ester at C3 | 634.85 |
| This compound | 71444832 | Lupane | Hypothesized ester at C3/C28 | ~650 (estimated) |
Key Observations:
- Betulin (CID 72326) : The parent compound lacks ester or carboxyl groups, limiting its solubility and bioavailability compared to modified derivatives .
- Betulinic Acid (CID 64971): Carboxylation at C28 enhances solubility and anticancer potency, with demonstrated activity against melanoma cells .
- 3-O-Caffeoyl Betulin (CID 10153267): The caffeoyl ester at C3 improves antioxidant activity, as phenolic groups scavenge free radicals .
- This compound : Structural modifications (e.g., ester groups) likely enhance pharmacokinetic properties, such as membrane permeability, compared to betulin .
Table 2: Functional Comparison of this compound with Analogues
Key Findings:
- Mechanistic Insights : this compound’s ester groups may facilitate interactions with cellular targets like STAT3 or COX-2, akin to betulinic acid’s modulation of apoptosis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

